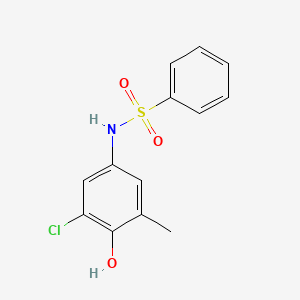
1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which “1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine” is a part of, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Corrosion Inhibition in Acidic Environments
1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine: has been studied for its effectiveness as a corrosion inhibitor, particularly on mild steel in acidic conditions. This compound’s adsorption behavior on metal surfaces adheres to the Langmuir adsorption isotherm, indicating a strong and uniform adsorption onto the surface . The activation parameters and adsorption behavior suggest that it can significantly reduce the corrosion rate, which is crucial for industries that use mineral acids in their processes .
Activation Parameters Determination
The study of activation parameters is essential in understanding the kinetics of corrosion inhibition. 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine has been used to calculate various thermodynamic parameters, such as energy of activation (Ea), Gibbs free energy of adsorption (∆G_ads), and adsorption equilibrium constant (K_ads). These parameters help in predicting the performance of the compound under different temperatures and environmental conditions .
Surface Morphology Analysis
Advanced techniques like Atomic Force Microscopy (AFM) and Fourier Transform Infrared Spectroscopy (FT-IR) have been employed to study the surface morphology of metals treated with 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine . These studies reveal the formation of a protective layer by the inhibitor molecules, which is crucial for protecting the metal surface from corrosive agents .
Industrial Acid Cleaning
In the context of industrial acid cleaning, where aggressive acid solutions are used, 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine serves as a potential inhibitor that can prevent the loss of functional properties of metals due to corrosion. Its application in this field could lead to more efficient and longer-lasting cleaning processes .
Acid Pickling Processes
Acid pickling is a process used to remove impurities, such as stains, inorganic contaminants, and rust from metal surfaces. The use of 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine in acid pickling can help in maintaining the integrity of the metal while ensuring that the pickling process is effective and less damaging to the metal structure .
Oil Well Acidizing
Oil well acidizing is a technique used to enhance the flow of hydrocarbons from a well1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine could be used as an inhibitor in the acidizing fluids to protect the well’s structural materials from corrosion, thereby improving the longevity and efficiency of the oil extraction process .
Acid Descaling
In the descaling process, which involves removing scale from metal surfaces, 1-isonicotinoyl-4-(2-pyridinylmethyl)piperazine can act as a corrosion inhibitor, protecting the metal surfaces during the treatment. This application is particularly relevant in water treatment plants and boilers where scaling is a common issue .
Propiedades
IUPAC Name |
pyridin-4-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(14-4-7-17-8-5-14)20-11-9-19(10-12-20)13-15-3-1-2-6-18-15/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPWBSUSMPKQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridyl[4-(2-pyridylmethyl)piperazino]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)
![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)
![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

